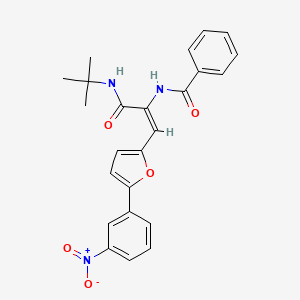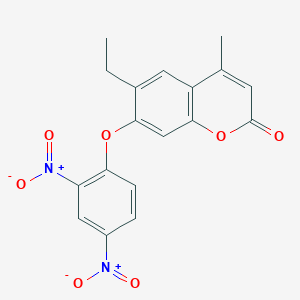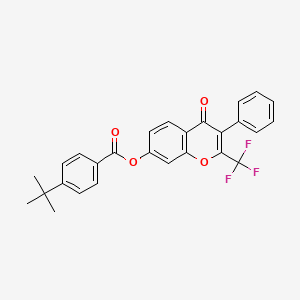
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form a nitrophenyl-furyl intermediate. This intermediate is then reacted with tert-butyl isocyanate to introduce the tert-butylamino carbonyl group. Finally, the resulting compound is coupled with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Amino derivatives: Reduction of the nitro group.
Halogenated derivatives: Substitution reactions on the aromatic rings.
Scientific Research Applications
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-((Tert-butylamino)carbonyl)-2-(5-(4-nitrophenyl)-2-furyl)vinyl)benzamide: Similar structure with a different position of the nitro group.
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-thienyl)vinyl)benzamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H23N3O5/c1-24(2,3)26-23(29)20(25-22(28)16-8-5-4-6-9-16)15-19-12-13-21(32-19)17-10-7-11-18(14-17)27(30)31/h4-15H,1-3H3,(H,25,28)(H,26,29)/b20-15+ |
InChI Key |
KDJQICWLBJZQSU-HMMYKYKNSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-chlorobenzyl)oxy]-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11148670.png)
![N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11148679.png)
![methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11148681.png)
![3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one](/img/structure/B11148694.png)
![2-isopropyl-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone](/img/structure/B11148703.png)
![5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one](/img/structure/B11148704.png)
![1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B11148709.png)

![ethyl 2-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11148721.png)
![N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine](/img/structure/B11148732.png)

![N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide](/img/structure/B11148751.png)
![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11148758.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148761.png)
